

Application Notes: Synthesis and Utility of Brominated Chalcones via Claisen-Schmidt Condensation

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Compound of Interest

Compound Name: 3-Bromo-4,5-dimethoxybenzaldehyde

Cat. No.: B129006

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Introduction

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one scaffold, are a significant class of compounds in medicinal chemistry and materials science. They serve as key precursors for the synthesis of flavonoids and various heterocyclic compounds. The presence of the α,β -unsaturated ketone moiety imparts a wide range of biological activities to these molecules. The Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and a ketone, remains the most prevalent and efficient method for their synthesis.

This application note details the synthesis of a specific chalcone, (E)-3-(3-bromo-4,5-dimethoxyphenyl)-1-phenylprop-2-en-1-one, using **3-Bromo-4,5-dimethoxybenzaldehyde** and acetophenone. This compound is of particular interest due to the presence of both bromo and methoxy substituents, which are known to modulate the pharmacological properties of the chalcone core.

Applications in Drug Development

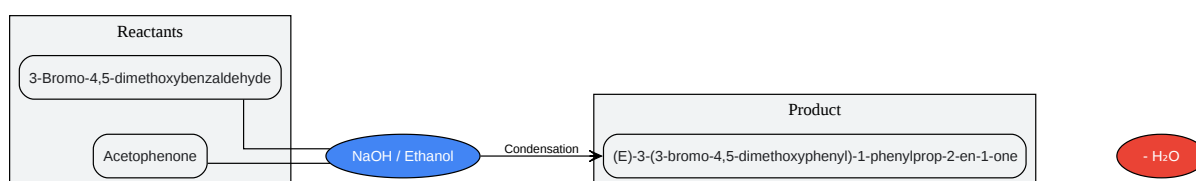
Chalcones bearing bromo and methoxy functional groups have demonstrated significant potential across various therapeutic areas. The introduction of a bromine atom can enhance lipophilicity and metabolic stability, while methoxy groups are known to influence receptor binding and electronic properties.

- **Anticancer Activity:** Numerous studies have shown that brominated and methoxy-substituted chalcones exhibit potent cytotoxic effects against a variety of cancer cell lines, including gastric and liver cancer.[1][2] Their mechanisms often involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways.[1]
- **Antimicrobial Properties:** These chalcones have been investigated for their activity against various bacterial and fungal strains. They can act by disrupting microbial cell membranes or inhibiting essential enzymes.
- **Anti-inflammatory Effects:** The chalcone scaffold is associated with significant anti-inflammatory activity, often through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or by modulating inflammatory signaling pathways such as nitric oxide (NO) production.[2][3]
- **Enzyme Inhibition:** Specific substitution patterns can lead to potent and selective inhibition of various enzymes, making these compounds valuable as tool compounds for biological research and as starting points for drug discovery.

The synthesis of a diverse library of such chalcones is a critical step in exploring their structure-activity relationships (SAR) and identifying lead compounds for further development.

Reaction Scheme

The Claisen-Schmidt condensation between **3-Bromo-4,5-dimethoxybenzaldehyde** and acetophenone proceeds via a base-catalyzed aldol condensation followed by dehydration to yield the target chalcone.



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Caption: General scheme of the Claisen-Schmidt condensation.

Experimental Protocols

This section provides a detailed protocol for the synthesis and characterization of (E)-3-(3-bromo-4,5-dimethoxyphenyl)-1-phenylprop-2-en-1-one.

Protocol 1: Synthesis via Base-Catalyzed Condensation

Materials:

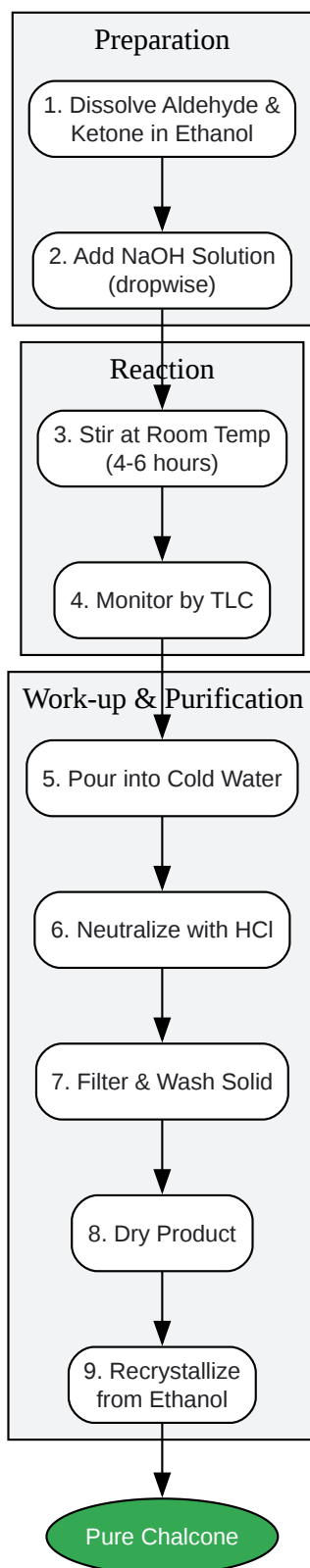
- **3-Bromo-4,5-dimethoxybenzaldehyde**
- Acetophenone
- Ethanol (95% or absolute)
- Sodium Hydroxide (NaOH)
- Distilled Water
- Hydrochloric Acid (HCl), 10% aqueous solution
- Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
- Filtration apparatus (Büchner funnel)
- Thin Layer Chromatography (TLC) apparatus

Procedure:

- **Reaction Setup:** In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve **3-Bromo-4,5-dimethoxybenzaldehyde** (e.g., 2.45 g, 10 mmol) and acetophenone (e.g., 1.20 g, 10 mmol) in 40 mL of ethanol.
- **Base Addition:** While stirring the solution at room temperature, slowly add 10 mL of a 40% aqueous sodium hydroxide (NaOH) solution dropwise over 10-15 minutes.

- **Reaction:** Stir the reaction mixture vigorously at room temperature for 4-6 hours. The progress of the reaction can be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The formation of a precipitate is typically observed.
- **Work-up:** After the reaction is complete, pour the mixture into 100 mL of cold distilled water.
- **Neutralization:** Carefully neutralize the mixture by adding 10% HCl solution dropwise until the pH is approximately 7. This will cause the product to precipitate fully.
- **Isolation:** Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold distilled water to remove any inorganic salts.
- **Drying:** Dry the crude product in a desiccator or a vacuum oven at a low temperature (40-50 °C).
- **Purification:** Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain the pure chalcone as a crystalline solid.

Workflow Diagram



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Caption: Step-by-step workflow for chalcone synthesis.

Data Presentation

The following tables summarize typical reaction parameters and expected characterization data for chalcones synthesized via this methodology.

Table 1: Reaction Conditions for Substituted Chalcone Synthesis

Parameter	Condition	Notes
Aldehyde	3-Bromo-4,5-dimethoxybenzaldehyde	1.0 equivalent
Ketone	Acetophenone	1.0 - 1.2 equivalents
Catalyst	Sodium Hydroxide (NaOH)	Aqueous solution (e.g., 40%)
Solvent	Ethanol	Sufficient to dissolve reactants
Temperature	Room Temperature (20-25 °C)	Exothermic reaction; initial cooling may be needed
Reaction Time	4 - 24 hours	Monitor by TLC for completion
Typical Yield	75 - 90%	Varies with scale and purity of reactants

Table 2: Characterization Data for the Target Chalcone (Note: Data for the specific target compound may vary. Values are based on closely related structures and theoretical calculations.)

Property	Expected Value/Observation
Chemical Formula	C ₁₇ H ₁₅ BrO ₃
Molecular Weight	347.20 g/mol
Appearance	Pale yellow to yellow crystalline solid
Melting Point	~120-130 °C
¹ H NMR (CDCl ₃)	δ ~7.9-8.1 (d, 2H, Ar-H), 7.2-7.6 (m, Ar-H, vinyl-H), 3.9-4.0 (s, 6H, 2xOCH ₃)
¹³ C NMR (CDCl ₃)	δ ~190 (C=O), 153, 149 (C-O), 144 (vinyl-CH), 120-135 (Ar-C, vinyl-CH), 115 (C-Br), 56 (OCH ₃)
IR (KBr, cm ⁻¹)	~1660 (C=O stretch), ~1590 (C=C stretch), ~975 (trans C-H bend)

Conclusion

The Claisen-Schmidt condensation is a robust and versatile method for the synthesis of substituted chalcones such as (E)-3-(3-bromo-4,5-dimethoxyphenyl)-1-phenylprop-2-en-1-one. The protocol described herein is straightforward, high-yielding, and provides a direct route to compounds with significant potential in drug discovery and development. The presence of bromo and methoxy substituents offers a rich scaffold for further chemical modification and biological evaluation.

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